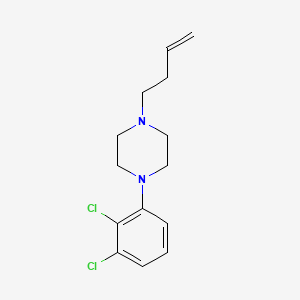
Chlorocarbonate de 2-méthylpentyle
Vue d'ensemble
Description
2-Methylpentyl carbonochloridate is an organic compound with the molecular formula C7H13ClO2. It is also known as 2-Methylpentyl chloroformate and is primarily used as an intermediate in organic synthesis. This compound is characterized by its reactivity due to the presence of the carbonochloridate functional group, making it valuable in various chemical processes.
Applications De Recherche Scientifique
2-Methylpentyl carbonochloridate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: It is used in the preparation of biologically active molecules and enzyme inhibitors.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
Mode of Action
The mode of action of 2-Methylpentyl carbonochloridate is currently unknown due to the lack of research on this specific compound .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Result of Action
The molecular and cellular effects of 2-Methylpentyl carbonochloridate’s action are currently unknown due to the lack of research on this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylpentyl carbonochloridate can be synthesized through the reaction of 2-methylpentanol with phosgene (COCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows: [ \text{2-Methylpentanol} + \text{Phosgene} \rightarrow \text{2-Methylpentyl carbonochloridate} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-Methylpentyl carbonochloridate involves the use of large-scale reactors where 2-methylpentanol and phosgene are introduced under controlled temperatures and pressures. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpentyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpentanol and hydrochloric acid.
Reduction: It can be reduced to 2-methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the acid formed
Major Products Formed:
Carbamates: Formed from reaction with amines
Carbonates: Formed from reaction with alcohols
Thiocarbonates: Formed from reaction with thiols
2-Methylpentanol: Formed from hydrolysis or reduction reactions
Comparaison Avec Des Composés Similaires
- Methyl chloroformate (ClCOOCH3)
- Ethyl chloroformate (ClCOOC2H5)
- Isopropyl chloroformate (ClCOOCH(CH3)2)
Comparison: 2-Methylpentyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. Compared to methyl and ethyl chloroformates, it may exhibit different reaction rates and selectivities due to the bulkier 2-methylpentyl group. This can be advantageous in certain synthetic applications where steric hindrance plays a role in determining the outcome of the reaction.
Propriétés
IUPAC Name |
2-methylpentyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(2)5-10-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBKUJIHMLPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)
![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)








